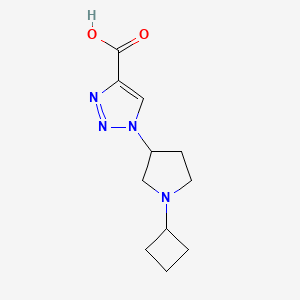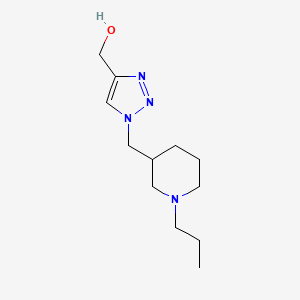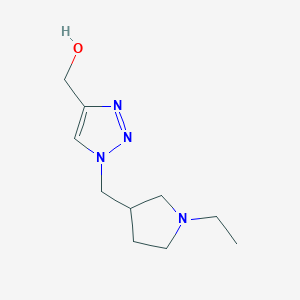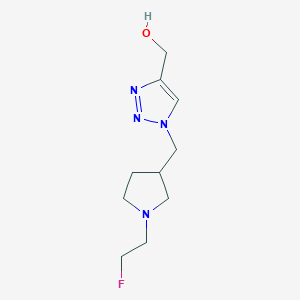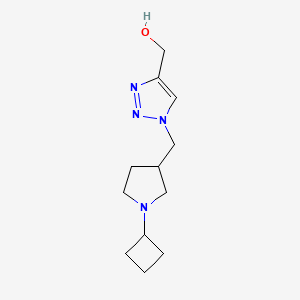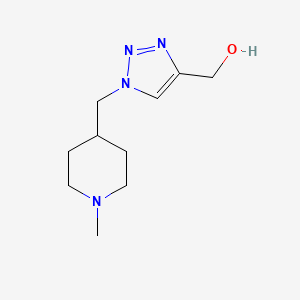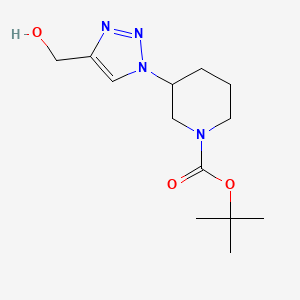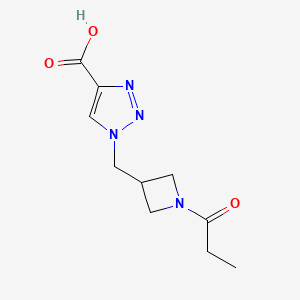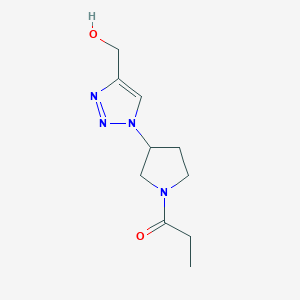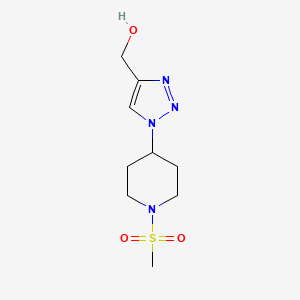![molecular formula C11H12N4 B1482143 1-(环丁基甲基)-1H-咪唑并[1,2-b]吡唑-7-腈 CAS No. 2097944-98-2](/img/structure/B1482143.png)
1-(环丁基甲基)-1H-咪唑并[1,2-b]吡唑-7-腈
描述
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that features both imidazole and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the cyclobutylmethyl group and the carbonitrile functionality adds to its chemical versatility and potential biological activity.
科学研究应用
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
作用机制
Pyrazoles
are a class of organic compounds with a five-membered heterocyclic ring structure containing two nitrogen atoms . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Target of Action
These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
The mode of action of pyrazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. Some pyrazoles have been found to inhibit enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Pyrazoles can affect a variety of biochemical pathways. For example, some pyrazoles have been found to inhibit the production of certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary greatly depending on their specific chemical structure. Some pyrazoles may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of pyrazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. Some pyrazoles may inhibit the activity of certain enzymes, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other chemicals .
生化分析
Biochemical Properties
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The interaction between 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and CDKs leads to the inhibition of kinase activity, thereby affecting cell proliferation and growth. Additionally, this compound has been found to bind to specific protein targets, modulating their activity and influencing various biochemical pathways .
Cellular Effects
The effects of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile on cellular processes are profound. This compound has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells . The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects through specific binding interactions with biomolecules. This compound binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . The inhibition of CDKs results in cell cycle arrest and the induction of apoptosis. Additionally, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has been shown to modulate the expression of genes involved in cell survival and proliferation, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile have been studied in laboratory settings. This compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile maintains its biological activity and continues to exert its effects on cellular function even after prolonged exposure . These findings suggest that this compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites are influenced by the activity of specific enzymes, such as cytochrome P450s, which play a key role in the biotransformation of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile .
Transport and Distribution
The transport and distribution of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile are influenced by its interactions with binding proteins that facilitate its transport and retention within specific tissues .
Subcellular Localization
The subcellular localization of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . The targeting signals and post-translational modifications of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile direct it to specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The subcellular localization of this compound is essential for its role in modulating cellular processes and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-(bis(methylthio)methylene)malononitrile with hydrazine hydrate can lead to the formation of the imidazo[1,2-b]pyrazole core . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonitrile group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
相似化合物的比较
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring and have been extensively studied for their biological activities.
Imidazole derivatives: Compounds with imidazole rings are widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is unique due to the combination of the cyclobutylmethyl group and the carbonitrile functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRITCBEZHQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




